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Compound of Interest

Compound Name:
1-(1H-indole-5-carbonyl)azetidin-

3-ol

CAS No.: 1342728-35-1

Cat. No.: B1469048 Get Quote

Executive Summary
In the optimization of small molecule drugs and peptide mimetics, the substitution of Proline

(Pro) with Azetidine-2-carboxylic acid (Aze) or azetidine-based linkers represents a high-

leverage bioisosteric switch. While Proline is the industry standard for inducing turns and

constraining conformation, Azetidine offers a unique "contraction" strategy.

The Verdict: Switch to Azetidine when you need to lower lipophilicity (cLogP), induce

-turns (sharper than Proline's

-turns), or modulate metabolic stability by altering the vector of susceptible hydrogen atoms.
However, be prepared for increased synthetic complexity and altered basicity profiles.

Structural & Physicochemical Mechanics
The transition from a 5-membered pyrrolidine (Proline) to a 4-membered azetidine ring is not

merely a reduction in size; it is a fundamental alteration of the molecular vector and electronic

environment.

Conformational Restriction & Turn Induction
Proline is famous for inducing
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-turns due to its restricted

(phi) torsion angle (fixed around -60°). Azetidine, being more strained, restricts the
conformational space even further but alters the geometry.

Proline (5-membered): Adopts an "envelope" pucker. It typically stabilizes Type I or Type II

-turns (10-atom hydrogen bond rings).

Azetidine (4-membered): Adopts a "puckered" or "butterfly" conformation. The ring

contraction tightens the backbone geometry, often favoring

-turns (7-atom hydrogen bond rings). This is critical when the binding pocket requires a
sharper "kink" than Proline can provide.

Lipophilicity (LogP/LogD)
One of the strongest drivers for this bioisosteric switch is the reduction of lipophilicity.

Mechanism: The removal of a methylene (-CH2-) group reduces the carbon count.

Furthermore, the increased ring strain and exposed nitrogen often increase the polarity of

the fragment.

Data Trend: Replacing Proline with Azetidine typically lowers cLogP by 0.4 – 0.6 units. This

is a massive advantage for improving Ligand Efficiency (LE) and Lipophilic Ligand Efficiency

(LLE).

Basicity (pKa)
The basicity of the secondary amine in the ring is influenced by hybridization changes due to

ring strain.

Pyrrolidine pKa: ~11.3[1]

Azetidine pKa: ~11.3 (Parent heterocycle)

Nuance: While the parent pKa values are similar, the nucleophilicity and H-bond acceptor

capability differ. The C-N-C angle in azetidine is compressed (~90°), which increases the s-
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character of the nitrogen lone pair, potentially altering its availability for H-bonding compared

to the ~109° angle in proline.

Summary Table: Physicochemical Comparison
Feature

Proline
(Pyrrolidine)

Azetidine
Impact on Drug
Design

Ring Size 5-membered 4-membered
Reduced molecular

volume.

Turn Induction -turns (Type I/II) -turns
Sharper backbone

turns; distinct vector.

Bond Angles ~109° (Tetrahedral) ~90° (Strained)
Altered substituent

exit vectors.

Lipophilicity Baseline

Lower (

cLogP

-0.5)

Improves solubility

and LLE.

Ring Strain Low (~6 kcal/mol) High (~26 kcal/mol)

Increased reactivity;

potential metabolic

benefits.

Pharmacokinetic Implications
Metabolic Stability
Azetidine is often employed to "harden" a metabolic soft spot.

Oxidative Deamination: Proline rings are susceptible to CYP450-mediated oxidation at the

-carbon (adjacent to N). While Azetidine is also susceptible, the ring strain and altered
geometry can shift the molecule's binding pose within the CYP active site, potentially
reducing clearance.

Case Evidence: In the design of thrombin inhibitors, replacing larger rings with azetidine has

been shown to maintain potency while improving metabolic stability profiles by reducing the

number of abstractable hydrogen atoms and lowering overall lipophilicity.
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Permeability
While lowering LogP generally helps solubility, it can sometimes hurt passive permeability.

However, Azetidine often strikes a "Goldilocks" balance—it is small and compact enough to

maintain high permeability (low molecular weight) while reducing the non-specific binding

associated with higher lipophilicity.

Visualization: Decision Logic & Workflow
The following diagrams illustrate the decision-making process for choosing between these

linkers and the synthetic pathway for incorporating them.
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Lead Optimization:
Proline/Cyclic Amine Scaffold
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Caption: Decision Logic for Proline-to-Azetidine Bioisosteric Replacement.

Strategic Applications (Case Studies)
Cobimetinib (MEK Inhibitor)
Drug: Cobimetinib (Cotellic) Target: MEK1/2 (MAPK pathway) The Bioisostere: Cobimetinib

features a highly substituted azetidine ring linked to a piperidine.
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Function: The azetidine ring acts as a critical scaffold that projects the amine group into the

catalytic loop of the MEK enzyme.

Why Azetidine? A larger ring (like pyrrolidine or piperidine at this specific position) would

likely cause steric clashes or fail to orient the H-bond donor correctly toward the Asp190

residue. The azetidine provides the precise vectorial alignment required for high-affinity

binding.

Baricitinib (JAK Inhibitor)
Drug: Baricitinib (Olumiant) Target: JAK1/JAK2 The Bioisostere: Contains a 1-

(ethylsulfonyl)azetidin-3-yl moiety.[2][3][4]

Function: The azetidine serves as a rigid linker connecting the ethylsulfonyl group to the

pyrazole core.

Performance: The spiro-like connectivity and the rigidity of the 4-membered ring hold the

sulfonyl group in a specific orientation that maximizes interaction with the JAK active site

while minimizing entropic penalty upon binding. It also contributes to a favorable

pharmacokinetic profile by keeping the molecular weight and lipophilicity lower than a

corresponding 5- or 6-membered ring.

Synthetic Protocols
Working with azetidines requires specific conditions due to ring strain (susceptibility to ring-

opening nucleophilic attack).

Protocol: Synthesis of Azetidine-Containing Peptides
Standard peptide coupling (EDC/HOBt) can be sluggish with Azetidine-2-carboxylic acid (Aze)

due to steric hindrance at the secondary amine.

Reagents:

N-Boc-Azetidine-2-carboxylic acid

Coupling Agent: HATU or IBCF (Isobutyl chloroformate)
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Base: DIPEA or NMM (N-methylmorpholine)

Step-by-Step Workflow:

Activation: Dissolve N-Boc-Amino Acid (1.0 eq) in dry DMF/DCM. Add HATU (1.1 eq) and

DIPEA (2.0 eq). Stir at 0°C for 15 mins.

Coupling: Add the Azetidine-ester/amine (HCl salt) (1.0 eq) and additional DIPEA (1.0 eq).

Reaction: Allow to warm to Room Temperature (RT) and stir for 4–16 hours. Note: Aze

amines are less nucleophilic than primary amines; extended times are common.

Workup: Dilute with EtOAc, wash with 5% citric acid, sat. NaHCO3, and brine.

Deprotection: For Boc removal, use 4N HCl in Dioxane (avoid strong Lewis acids that might

open the ring).

N-Boc-Azetidine-COOH Activation
(HATU/DIPEA, 0°C)

Coupling
(Amine Partner)

Monitor: LCMS
(Check for Ring Opening) Azetidine Peptide

Intact Ring

Click to download full resolution via product page

Caption: Synthetic workflow for Azetidine peptide coupling using HATU chemistry.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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